Bilirubin (disodium)
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Overview
Description
Bilirubin (disodium) is a red-orange compound that occurs in the normal catabolic pathway that breaks down heme in vertebrates. This catabolism is a necessary process in the body’s clearance of waste products that arise from the destruction of aged or abnormal red blood cells. Bilirubin is responsible for the yellow color of healing bruises and the yellow discoloration in jaundice .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bilirubin is synthesized from heme through a series of enzymatic reactions. The first step involves the conversion of heme to biliverdin by the enzyme heme oxygenase. Biliverdin is then reduced to bilirubin by biliverdin reductase .
Industrial Production Methods: Industrial production of bilirubin typically involves the extraction from biological sources, such as animal blood, followed by purification processes. The preparation of bilirubin standard solutions for assay calibration involves dissolving bilirubin in hydrogen bond-breaking solvents like dimethyl sulfoxide, and then diluting it in saline solution buffered at physiological pH .
Chemical Reactions Analysis
Types of Reactions: Bilirubin undergoes several types of chemical reactions, including oxidation, reduction, and conjugation.
Common Reagents and Conditions:
Oxidation: Bilirubin can be oxidized to biliverdin using oxidizing agents.
Reduction: Biliverdin reductase reduces biliverdin to bilirubin.
Major Products:
Biliverdin: Formed by the oxidation of bilirubin.
Bilirubin Diglucuronide: Formed by the conjugation of bilirubin with glucuronic acid.
Scientific Research Applications
Bilirubin has a wide range of applications in scientific research:
Chemistry: Used as a standard for calibration in various assays.
Biology: Studied for its role in heme catabolism and its antioxidant properties.
Medicine: Used as a biomarker for liver function and hemolysis.
Industry: Utilized in the development of diagnostic assays and therapeutic agents.
Mechanism of Action
Bilirubin exerts its effects primarily through its antioxidant properties. It scavenges reactive oxygen species and protects cells from oxidative damage. The molecular targets of bilirubin include various enzymes and proteins involved in oxidative stress pathways. Bilirubin is also known to modulate gene expression by activating nuclear receptors .
Comparison with Similar Compounds
Biliverdin: The immediate precursor of bilirubin in the heme catabolic pathway.
Urobilin: A breakdown product of bilirubin excreted in urine.
Stercobilin: A breakdown product of bilirubin excreted in feces.
Uniqueness: Bilirubin is unique due to its dual role as a waste product and a potent antioxidant. Unlike biliverdin, which is water-soluble, bilirubin is poorly soluble in water and requires conjugation for excretion. This property makes bilirubin a critical molecule in the body’s defense against oxidative stress .
Properties
Molecular Formula |
C33H34N4Na2O6 |
---|---|
Molecular Weight |
628.6 g/mol |
IUPAC Name |
disodium;3-[2-[[3-(2-carboxylatoethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoate |
InChI |
InChI=1S/C33H36N4O6.2Na/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26;;/h7-8,13-14,34-35H,1-2,9-12,15H2,3-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41);;/q;2*+1/p-2/b26-13-,27-14-;; |
InChI Key |
XNHLFNMMORFXAO-PDQJREFDSA-L |
Isomeric SMILES |
CC1=C(NC(=C1CCC(=O)[O-])CC2=C(C(=C(N2)/C=C\3/C(=C(C(=O)N3)C)C=C)C)CCC(=O)[O-])/C=C\4/C(=C(C(=O)N4)C=C)C.[Na+].[Na+] |
Canonical SMILES |
CC1=C(NC(=C1CCC(=O)[O-])CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)[O-])C=C4C(=C(C(=O)N4)C=C)C.[Na+].[Na+] |
Origin of Product |
United States |
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